molecular formula C11H12BrFO3 B12502321 2-Bromo-5-fluorophenyl tert-butyl carbonate

2-Bromo-5-fluorophenyl tert-butyl carbonate

Cat. No.: B12502321
M. Wt: 291.11 g/mol
InChI Key: LVGBFRPKBOTJHI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenyl tert-butyl carbonate is an organic compound with the molecular formula C11H12BrFNO2. It is a derivative of phenyl carbonate, where the phenyl group is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorophenyl tert-butyl carbonate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride in a solvent like dichloromethane or tetrahydrofuran. The reaction conditions often include cooling to 0-10°C and stirring for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorophenyl tert-butyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives.

Scientific Research Applications

2-Bromo-5-fluorophenyl tert-butyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluorophenyl tert-butyl carbonate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The tert-butyl carbonate group can undergo hydrolysis, releasing carbon dioxide and forming reactive intermediates that can further react with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorophenyl tert-butyl carbonate
  • 2-Bromo-5-iodophenyl tert-butyl carbonate
  • 2-Bromo-5-methylphenyl tert-butyl carbonate

Uniqueness

2-Bromo-5-fluorophenyl tert-butyl carbonate is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding properties compared to similar compounds. The combination of these substituents can also influence the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl) tert-butyl carbonate

InChI

InChI=1S/C11H12BrFO3/c1-11(2,3)16-10(14)15-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3

InChI Key

LVGBFRPKBOTJHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=CC(=C1)F)Br

Origin of Product

United States

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